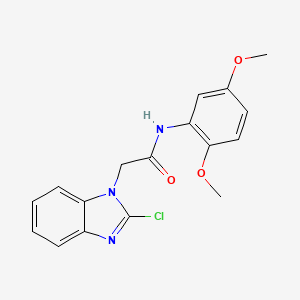![molecular formula C22H23FN4O3 B11488713 N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488713.png)
N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the tert-butyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE
- 4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(3-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE
Uniqueness
4-TERT-BUTYL-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is unique due to the presence of the oxadiazole ring and the fluorophenyl group, which confer distinct chemical and biological properties. These features differentiate it from other benzamide derivatives, which may lack these structural elements and, consequently, their associated activities.
Properties
Molecular Formula |
C22H23FN4O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[2-[(4-tert-butylbenzoyl)amino]ethyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C22H23FN4O3/c1-22(2,3)15-10-8-14(9-11-15)19(28)24-12-13-25-20(29)21-26-18(27-30-21)16-6-4-5-7-17(16)23/h4-11H,12-13H2,1-3H3,(H,24,28)(H,25,29) |
InChI Key |
JJZFFBAYUXLNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B11488642.png)


![3'-Nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11488658.png)
![6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11488660.png)

![ethyl 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488675.png)

![[2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester](/img/structure/B11488688.png)
![7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488692.png)
![1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea](/img/structure/B11488695.png)
![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11488696.png)
![3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B11488705.png)
![1-(4-chlorophenyl)-2-hydroxy-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488708.png)
